2-(乙酰氨基)-5-甲基苯磺酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

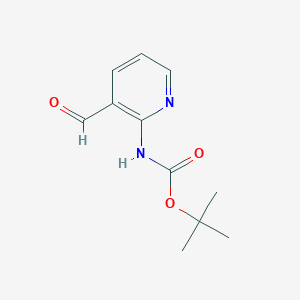

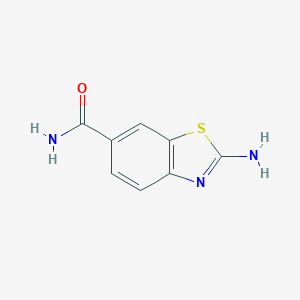

The compound “2-(Acetylamino)-5-methylbenzenesulfonyl chloride” is a sulfonyl chloride derivative. Sulfonyl chlorides are functional groups in organic chemistry, often used as intermediates in the preparation of other compounds. They are characterized by the R-SO2-Cl structure .

Molecular Structure Analysis

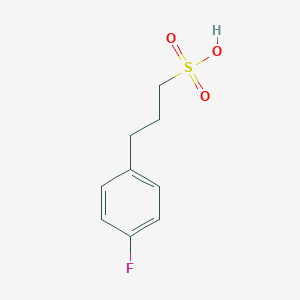

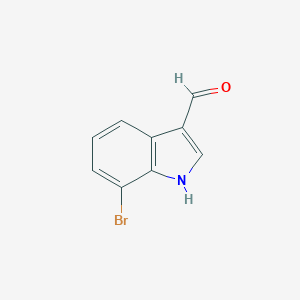

The molecular structure of this compound would likely consist of a benzene ring (the core structure) with a methyl group (-CH3) attached to one carbon, an acetylamino group (-NHCOCH3) attached to a second carbon, and a sulfonyl chloride group (-SO2Cl) attached to a third carbon .Chemical Reactions Analysis

Sulfonyl chlorides are highly reactive due to the good leaving group (Cl-). They can undergo nucleophilic substitution reactions with amines, alcohols, and other nucleophiles to form sulfonamides, sulfonic esters, and other products .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and purity. Generally, sulfonyl chlorides are colorless to yellowish liquids that are sensitive to moisture .科学研究应用

Biomedical Applications

2-(Acetylamino)-5-methylbenzenesulfonyl chloride: is a key intermediate in the synthesis of chitin and chitosan derivatives. These derivatives are known for their biocompatibility and biodegradability, making them suitable for various biomedical applications. For instance, chitosan has been used in wound healing, as a drug delivery vehicle, and as a scaffold material in tissue engineering due to its non-toxicity and low immunogenicity .

Pharmaceutical Industry

In the pharmaceutical sector, this compound can be modified to create chitosan, which has shown promise in drug delivery systems. Its mucoadhesive properties allow for sustained release of drugs, enhancing the efficacy of pharmaceutical products. Additionally, chitosan’s ability to form films and microspheres makes it an excellent carrier for transdermal drug delivery .

Food Industry

The food industry benefits from the antimicrobial properties of chitosan, which can be synthesized from 2-(Acetylamino)-5-methylbenzenesulfonyl chloride . Chitosan coatings are applied to fruits and vegetables to extend shelf life by reducing spoilage and inhibiting the growth of pathogens .

Textile Industry

Chitosan derivatives have applications in the textile industry as well, where they are used for antimicrobial treatments of fabrics. This application is particularly valuable in medical textiles, where preventing bacterial growth is crucial .

Environmental Remediation

Chitosan, derived from this compound, has been researched for its ability to adsorb heavy metals and other pollutants from water. Its chelating properties make it an effective material for removing toxic substances from industrial wastewater, thus contributing to environmental cleanup efforts .

Agriculture

In agriculture, chitosan has been explored as a biopesticide and a soil amendment. It can induce natural defense mechanisms in plants, enhancing resistance to diseases and pests. Moreover, it improves soil quality by promoting beneficial microbial activity .

Cosmetic Industry

The cosmetic industry utilizes chitosan for its film-forming and moisturizing properties. Products such as hair gels, skin creams, and nail polishes benefit from the addition of chitosan for improved texture and hydration .

Packaging Materials

Chitosan’s film-forming ability also makes it a candidate for creating biodegradable packaging materials. Its barrier properties can help in developing sustainable packaging solutions that reduce reliance on synthetic plastics .

安全和危害

属性

IUPAC Name |

2-acetamido-5-methylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3S/c1-6-3-4-8(11-7(2)12)9(5-6)15(10,13)14/h3-5H,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGUFRGGRPQMFIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Acetylamino)-5-methylbenzenesulfonyl chloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl (1S,4S)-3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B111184.png)

![8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B111234.png)